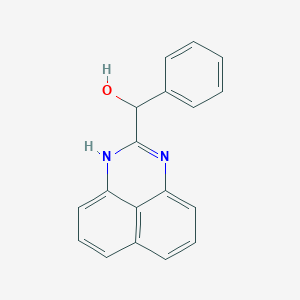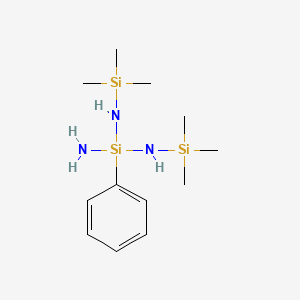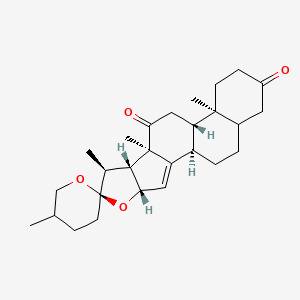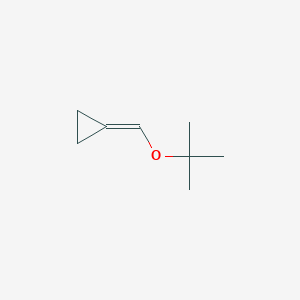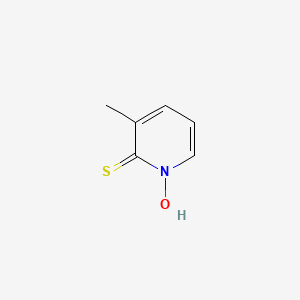
2-Cyclohexen-1-one, 2-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 2-(phenylmethyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. For instance, the catalytic hydrogenation of phenylmethyl-substituted cyclohexene derivatives can be employed. This method often utilizes palladium or platinum catalysts under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-substituted cyclohexanone or benzoic acid derivatives.
Reduction: Production of cyclohexanol derivatives or fully saturated hydrocarbons.
Substitution: Introduction of various alkyl or aryl groups, leading to a diverse range of substituted cyclohexenones.
科学的研究の応用
2-Cyclohexen-1-one, 2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylmethyl)- involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the phenylmethyl group, which can stabilize reaction intermediates through resonance effects. Additionally, the compound’s ability to participate in conjugate addition reactions makes it a valuable building block in organic synthesis.
類似化合物との比較
Similar Compounds
Cyclohexenone: A simpler analog without the phenylmethyl group, used in similar synthetic applications.
2-Cyclohexen-1-one, 2-methyl-: Contains a methyl group instead of a phenylmethyl group, exhibiting different reactivity and applications.
Benzylideneacetone: Another related compound with a benzylidene group, used in various organic reactions.
Uniqueness
2-Cyclohexen-1-one, 2-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which enhances its reactivity and allows for the formation of more complex and diverse products. This structural feature distinguishes it from simpler analogs and makes it a valuable intermediate in the synthesis of specialized organic compounds.
特性
CAS番号 |
13694-36-5 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
2-benzylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 |
InChIキー |
VQXQHTJRQCNWEG-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C(=O)C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


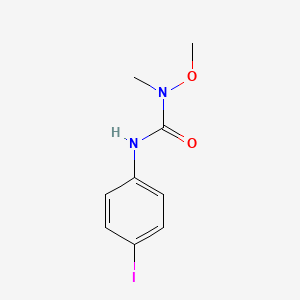
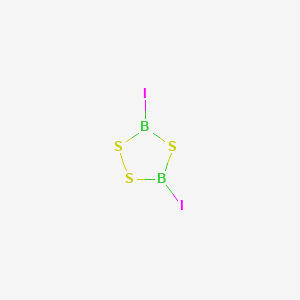



![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
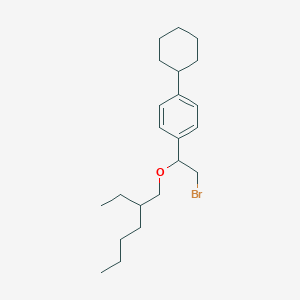
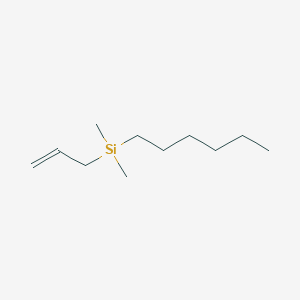
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
